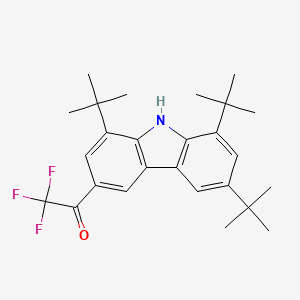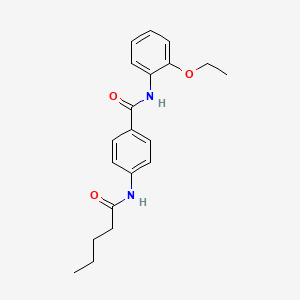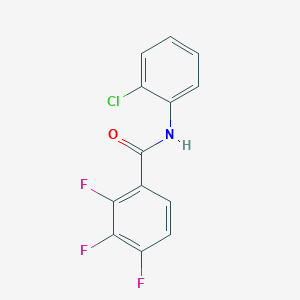
N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide involves several steps, starting from basic aromatic compounds. For instance, the related N-(4-nitrophenyl)acrylamide has been synthesized and characterized through techniques such as Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, complemented by computational methods like Density Functional Theory (Tanış, Çankaya, & Yalçın, 2019). These methods could similarly be applied to synthesize and analyze the structure and properties of N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied using techniques like Density Functional Theory (DFT) and Time-Dependent DFT. These studies help in understanding the electronic structure, molecular geometry, and reactivity of the compound. For example, computational studies have been used to analyze the reactivity descriptors and molecular interactions of related acrylamide compounds (Tanış, Çankaya, & Yalçın, 2019).
Chemical Reactions and Properties
Acrylamide derivatives, including N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide, participate in various chemical reactions, such as polymerization and cyclization, due to the presence of reactive functional groups. These reactions can modify their chemical structure, leading to new materials with desired properties. For instance, copper-catalyzed radical-promoted aminocyclization has been explored for acrylamides, indicating a pathway to synthesize complex molecular structures (Xiao‐Feng et al., 2016).
Physical Properties Analysis
The physical properties of N-(3-fluorophenyl)-3-(4-nitrophenyl)acrylamide, such as solubility, melting point, and crystallinity, are crucial for its application in material science and pharmaceuticals. These properties can be determined through experimental measurements like solubility tests in various solvents, differential scanning calorimetry, and crystallography. The solubilities of related acrylamide compounds in different solvents have been studied, providing insights into their interaction with solvents and potential applications (Yao, Li, Luo, & Liu, 2010).
Propiedades
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-2-1-3-13(10-12)17-15(19)9-6-11-4-7-14(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYISSEBTUNJJEO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol hydrochloride](/img/structure/B4641216.png)


![3-(3,4-dimethylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4641234.png)


![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4641254.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4641260.png)
![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4641268.png)
![2-[4-chloro-2-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4641274.png)


![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4641322.png)
![ethyl 4-(4-chlorophenyl)-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4641328.png)